3-iodo-N-phenylbenzamide
Overview
Description
3-Iodo-N-phenylbenzamide is an aromatic amide with the molecular formula C13H10INO. It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring, and an N-phenyl group is attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-phenylbenzamide typically involves the reaction of 3-iodobenzoic acid with aniline in the presence of a coupling agent. One common method is as follows :
Starting Materials: 3-iodobenzoic acid and aniline.
Reaction Conditions: The reaction is carried out in dichloromethane with triethylamine as a base.
Procedure: The 3-iodobenzoic acid is first converted to its acid chloride using thionyl chloride. The resulting 3-iodobenzoyl chloride is then reacted with aniline in the presence of triethylamine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amide group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-N-phenylbenzamide or 3-cyano-N-phenylbenzamide can be formed.
Oxidation Products: Oxidized derivatives of the amide or iodine group.
Reduction Products: Reduced forms of the amide or iodine group.
Scientific Research Applications
3-Iodo-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. .
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-iodo-N-phenylbenzamide largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases involved in cancer cell proliferation . The iodine atom and the amide group play crucial roles in binding to the target proteins, thereby modulating their activity.
Comparison with Similar Compounds
2-Iodo-N-phenylbenzamide: Similar structure but with the iodine atom at the second position.
4-Iodo-N-phenylbenzamide: Iodine atom at the fourth position.
N-Phenylbenzamide: Lacks the iodine substitution.
Comparison:
Properties
IUPAC Name |
3-iodo-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMRRTREAZUGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355200 | |
Record name | 3-iodo-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63710-34-9 | |
Record name | 3-Iodo-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63710-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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